molecular formula C10H13NO3 B14900782 4-Ethoxy-3-methoxybenzamide

4-Ethoxy-3-methoxybenzamide

Cat. No.: B14900782
M. Wt: 195.21 g/mol
InChI Key: RFLPEYQGCPOWNA-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxybenzamide is a substituted benzamide derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 4- and 3-positions of the benzamide scaffold, respectively. Its molecular formula is C₁₀H₁₃NO₃ (molecular weight: 195.21 g/mol). The compound is structurally characterized by an amide functional group (-CONH₂) attached to a benzene ring substituted with alkoxy groups.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-ethoxy-3-methoxybenzamide

InChI

InChI=1S/C10H13NO3/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3,(H2,11,12)

InChI Key

RFLPEYQGCPOWNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methoxybenzamide typically involves the reaction of 4-ethoxy-3-methoxybenzoic acid with an amine derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under mild conditions, often at room temperature, to yield the desired benzamide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxy-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, which plays a role in DNA repair and cell death pathways . This inhibition can result in the modulation of cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-Methoxybenzamide (C₈H₉NO₂)

  • Molecular Weight : 151.17 g/mol.
  • Melting Point : 164–167°C .
  • Solubility : Soluble in alcohol, slightly soluble in ether, and sparingly soluble in cold water .
  • Key Differences : Lacks the ethoxy group at the 4-position, resulting in reduced steric bulk and lower lipophilicity compared to 4-ethoxy-3-methoxybenzamide. This simplification often correlates with higher crystallinity and melting points in methoxy derivatives .

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (C₁₀H₁₃NO₃)

  • Molecular Weight : 195.21 g/mol (same as this compound).
  • Functional Groups : Hydroxyl (-OH) at the 3-position and dimethylamide (-N(CH₃)₂) instead of a primary amide.
  • Implications: The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility relative to alkoxy-substituted analogs.

N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-4-ethoxy-3-methoxybenzamide (C₂₁H₂₈N₂O₄)

  • Molecular Weight : 372.46 g/mol.
  • This modification enhances solubility in acidic aqueous environments and expands pharmacological relevance (e.g., membrane permeability, receptor targeting) .

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (C₁₆H₁₈N₂O₂)

  • Functional Groups: Amino (-NH₂) and benzyloxy (-OCH₂C₆H₅) substituents.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Notable Functional Groups
This compound C₁₀H₁₃NO₃ 195.21 Not Reported Moderate in ethanol, DMSO Ethoxy, Methoxy, Primary Amide
4-Methoxybenzamide C₈H₉NO₂ 151.17 164–167 Soluble in alcohol, sparingly in water Methoxy, Primary Amide
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide C₁₀H₁₃NO₃ 195.21 Not Reported High in polar solvents Hydroxyl, Methoxy, Dimethylamide
N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-4-ethoxy-3-methoxybenzamide C₂₁H₂₈N₂O₄ 372.46 Not Reported Soluble in DMSO, acidic buffers Ethoxy, Methoxy, Dimethylaminoethoxy

Coordination Chemistry

  • 4-Methoxybenzamide Derivatives : Form octahedral metal complexes (e.g., Mn(II), Cu(II)) with a 1:2 (metal:ligand) stoichiometry. These complexes exhibit antimicrobial and catalytic properties, driven by the electron-donating methoxy group .

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